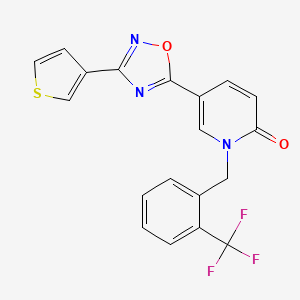
5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)benzyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)benzyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H12F3N3O2S and its molecular weight is 403.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)benzyl)pyridin-2(1H)-one represents a novel class of oxadiazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiophene ring and an oxadiazole moiety, which contribute to its biological properties. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Research indicates that compounds containing oxadiazole derivatives often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
- Induction of Apoptosis : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
- Antimicrobial Activity : The structural components may contribute to antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting vital metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been assessed against various cancer cell lines. Notable findings include:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against human leukemia (CEM-13, MT-4) and breast cancer (MCF-7) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| CEM-13 | 0.12 - 2.78 | Doxorubicin |
| MCF-7 | 15.63 | Tamoxifen |
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Antibacterial Activity : It exhibited significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 µM, indicating its potential as a lead compound for tuberculosis treatment .
Case Studies
Several studies have focused on the biological assessment of oxadiazole derivatives similar to the target compound:
Propriétés
IUPAC Name |
5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S/c20-19(21,22)15-4-2-1-3-12(15)9-25-10-13(5-6-16(25)26)18-23-17(24-27-18)14-7-8-28-11-14/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQOKQZQKWMBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













